1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is the KRAS G12C protein. This protein plays a key role in cellular proliferation and differentiation.
Mode of Action
This compound acts as a covalent inhibitor of KRAS G12C. It binds to the mutated cysteine residue (G12C) of the KRAS protein. This binding results in the inhibition of the protein, thereby affecting its role in cellular proliferation and differentiation.
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway . This pathway is crucial for the regulation of cell growth and differentiation. The inhibition of KRAS G12C disrupts this pathway, leading to potential anti-tumor effects.
Pharmacokinetics
The pharmacokinetic properties of 1-(2,7-Diazaspiro[3It has been reported to havefavorable metabolic stability . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of KRAS G12C by this compound leads to anti-tumor activity . In an NCI-H1373 xenograft mouse model, the compound showed a dose-dependent antitumor effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a refrigerated environment
Biological Activity
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone, also known as a diazaspiro compound, has emerged as a significant focus in medicinal chemistry due to its unique structural features and potential biological activities. This compound's spirocyclic structure contributes to its rigidity and stability, which are essential for its interactions with biological targets. Recent studies have highlighted its potential as a therapeutic agent, particularly in cancer treatment, by targeting specific mutations in oncogenes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 168.24 g/mol. Its unique structure allows for diverse functionalization opportunities, making it a versatile building block in organic synthesis.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 168.24 g/mol |
| InChI Key | WEEQWFARSHIYOT-UHFFFAOYSA-N |
| Structural Features | Spirocyclic framework |
Antitumor Properties
Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on KRAS G12C mutations, which are implicated in various cancers. The mechanism of action involves covalent binding to specific residues in the KRAS protein, thereby inhibiting its activity and interfering with oncogenic signaling pathways.
Case Study: KRAS G12C Inhibition
A study reported the synthesis of a series of derivatives that act as covalent inhibitors against KRAS G12C. The lead compound showed significant antitumor effects in preclinical models, demonstrating promise for further development:
- Lead Compound : 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (Compound 7b)
- Model : NCI-H1373 xenograft mouse model
- Outcome : Dose-dependent antitumor effect observed
Other Biological Activities
In addition to its antitumor properties, diazaspiro compounds have been studied for their anti-inflammatory and analgesic effects. These compounds may interact with various biological targets, influencing pathways related to pain and inflammation.
The specific biological activity of this compound is an area of ongoing research. Investigations into its binding affinity with specific receptors or enzymes can provide insights into its pharmacodynamics and pharmacokinetics.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions
- Cyclization Reactions
- Functionalization to create derivatives
These synthetic pathways allow for the exploration of various derivatives that may enhance biological activity or pharmacological properties.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Ethyl-2,7-diazaspiro[3.5]nonane | Similar spirocyclic structure | Different substituents leading to varied properties |
| 2,7-Diazaspiro[4.4]nonane | Extended diazaspiro framework | Potentially different biological activities |
| 1-{2,7-Diazaspiro[4.4]nonan-7-yl}-2-methylpropan | Variation in substituents | Focused on medicinal chemistry applications |
Scientific Research Applications
The compound 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone , with the CAS number 1147422-10-3, is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, material science, and as a synthetic intermediate.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of compounds similar to this compound. The results indicated that modifications in the spiro structure could enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .
Material Science
In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific properties.
Case Study: Polymer Synthesis
Research has shown that incorporating diazaspiro compounds into polymer matrices can improve mechanical properties and thermal stability. For instance, polymers synthesized with this compound exhibited enhanced tensile strength compared to traditional polymers .
Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations.
Synthetic Pathways
This compound can be used to synthesize other nitrogen-containing heterocycles through reactions such as:
- Nucleophilic substitutions
- Cyclization reactions
These transformations are valuable in developing new compounds for pharmaceutical applications .
Data Table of Applications
Comparison with Similar Compounds
Structural Analogues
The 2,7-diazaspiro[3.5]nonane scaffold is compared with other spirocyclic and diazabicyclic compounds:
Key Observations :
- The 2,7-diazaspiro[3.5]nonane scaffold confers higher binding affinity for sigma receptors compared to diazabicyclo[4.3.0]nonane derivatives, likely due to enhanced conformational rigidity .
- Substituents on the ethanone group (e.g., imidazo[2,1-b]thiazole in PF-5190457) critically influence target selectivity and potency .
Functional Analogues
Key Observations :
- PF-5190457 demonstrates clinical relevance with favorable pharmacokinetics, unlike many spirocyclic compounds that remain preclinical .
- Oxygen-containing spiro compounds (e.g., 7-oxa analogues) exhibit distinct physicochemical properties, reducing their utility in receptor binding compared to nitrogen-rich scaffolds .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
Preparation Methods
Synthesis of the Diazaspiro Core
The diazaspiro[3.5]nonane moiety is commonly prepared starting from appropriately substituted diamines or bis(2-bromoethyl)amine derivatives. For example, one reported route involves:
- Reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine to form a bis-substituted intermediate.
- Reduction with lithium aluminum hydride to yield a diol intermediate.
- One-pot mesylation and intramolecular ring closure to form the oxetane-fused spirocyclic amine.
- Removal of protecting groups (e.g., tosyl) to liberate the free diazaspiro amine.
This sequence provides a robust route to the diazaspiro scaffold with good yields (e.g., 73-83%) and purity.
Introduction of the Ethanone Group
The ethanone substituent is introduced by acylation of the diazaspiro amine with acetyl chloride or via coupling with acyl derivatives under mild conditions. A typical procedure includes:
- Formation of the amine hydrochloride salt to stabilize the intermediate.
- Use of coupling reagents such as COMU in the presence of a base (e.g., triethylamine) under an inert nitrogen atmosphere at low temperature (around 4 °C).
- Careful control of reaction time and temperature to avoid over-substitution or side reactions.
- Work-up involving extraction, washing with brine, drying, and concentration to isolate the crude product.
- Recrystallization from ethanol/water mixtures to obtain the pure hydrochloride salt of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.
Protection and Deprotection Steps
Due to the hygroscopic and air-sensitive nature of intermediates (e.g., free amines), protecting groups such as Boc (tert-butyloxycarbonyl) or benzyl ethers are employed during synthesis. For example:
- The Boc protecting group is removed under acidic conditions (e.g., hydrogen chloride in dioxane) under inert atmosphere.
- Simultaneous removal of O-benzyl and N-Boc protecting groups is performed carefully to avoid decomposition.
- The deprotected amine is immediately used in subsequent coupling steps to minimize degradation.
Optimized Reaction Conditions
- Use of anhydrous solvents (e.g., ethanol, methanol, DMF, DCM) and inert atmosphere (nitrogen) is critical.
- Low temperature coupling (4 °C) with slow addition of reagents improves selectivity and yield.
- Purification steps include extraction with chloroform, washing with brine, drying over magnesium sulfate, and recrystallization.
- The hydrochloride salt form is favored for stability and handling.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Diazaspiro core formation | Diethyl malonate + N-tosylbis(2-bromoethyl)amine; LiAlH4 reduction; mesylation & ring closure | Multi-step; protection/deprotection involved | 73-83% yield of spirocyclic amine |
| Protection group removal | 4N HCl in dioxane, 50 °C, 14 h, N2 atmosphere | Simultaneous removal of Boc and benzyl groups | Quantitative deprotection |
| Acylation (ethanone introduction) | COMU coupling reagent, triethylamine, DMF/DCM, 4 °C, inert atmosphere | Controlled addition, low temp to avoid side products | High purity hydrochloride salt |
| Purification | Extraction, washing, drying, recrystallization | Use of EtOH/H2O mixtures for crystallization | Off-white solid, mp 245-247 °C |
Research Findings and Optimization Insights
- The synthetic route was optimized from previously reported procedures to improve yield and stability of intermediates.
- The hydroxy metabolite synthesis related to this compound demonstrated the importance of inert atmosphere and anhydrous conditions due to hygroscopic intermediates.
- Coupling reagents such as COMU provide efficient amide bond formation with minimized side reactions.
- The crystalline hydrochloride salt form enhances the compound's stability and handling for further biological evaluation.
- The compound and derivatives have been investigated as covalent inhibitors targeting KRAS G12C mutation, highlighting the relevance of synthetic accessibility for medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via spirocyclic amine functionalization. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) are deprotected under acidic conditions to yield the free amine, followed by acetylation . Purification involves column chromatography or recrystallization. Purity validation requires HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, LC-MS) to confirm structural integrity .
Q. How can researchers characterize the structural conformation of this spirocyclic compound?
- Methodological Answer : X-ray crystallography is optimal for resolving the spirocyclic core. Computational methods (e.g., DFT calculations) predict bond angles and torsional strain, while NMR spectroscopy (e.g., NOESY) confirms spatial arrangements of substituents. For example, the 2,7-diazaspiro[3.5]nonane scaffold exhibits a constrained bicyclic geometry that influences ligand-receptor interactions .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with [³H]-ligands) to assess affinity for targets like sigma receptors (σ1/σ2) or ghrelin receptors (GHS-R1a). Functional assays (e.g., cAMP accumulation or calcium flux) evaluate agonist/antagonist activity. For instance, derivatives of this scaffold showed submicromolar σ1 receptor binding (Ki = 0.3–1.2 µM) .
Advanced Research Questions
Q. How do structural modifications of the spirocyclic core impact pharmacological activity?
- Methodological Answer : Systematic SAR studies involve:
- Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility.
- Spiro ring expansion : Larger spiro systems (e.g., 2,7-diazaspiro[4.4]nonane) alter receptor selectivity .
- Ketone functionalization : Replacing the ethanone moiety with bioisosteres (e.g., amides) modulates pharmacokinetics .
- Example : In KRAS G12C inhibitors, the 2,7-diazaspiro[3.5]nonane scaffold improved covalent binding efficiency (IC50 = 12 nM) and oral bioavailability .
Q. What metabolic pathways dominate the biotransformation of this compound, and how can interspecies variability be addressed?
- Methodological Answer : Human liver cytosol studies reveal oxidation by molybdenum-containing enzymes (e.g., aldehyde oxidase [AO] and xanthine oxidase [XO]). For PF-5190457 (a derivative), hydroxylation at the pyrimidine ring forms PF-6870961, a major metabolite . Key steps:
- In vitro models : Use human hepatocytes or cytosol with AO/XO inhibitors (e.g., raloxifene for AO, febuxostat for XO) to quantify enzyme contributions.
- Interspecies considerations : Rodent models underestimate AO activity; use guinea pig or humanized liver models for translational relevance .
Q. How can contradictions in enzyme contribution data (e.g., AO vs. XO) be resolved during metabolic studies?
- Methodological Answer :
- Dual-inhibitor assays : Co-incubate with raloxifene (AO inhibitor) and febuxostat (XO inhibitor) to assess additive/synergistic effects. For PF-5190457, AO contributed >70% to hydroxylation .
- Recombinant enzyme systems : Express human AO/XO in vitro to isolate activity.
- Kinetic analysis : Calculate intrinsic clearance (CLint) in cytosol (e.g., 0.002 mL/min/mg protein for PF-5190457) to prioritize enzyme roles .
Q. What computational strategies optimize the scaffold for blood-brain barrier (BBB) penetration in CNS-targeted therapies?
- Methodological Answer :
- Molecular descriptors : LogP (1.5–3.0), polar surface area (<80 Ų), and hydrogen-bond donors (<3) predict BBB permeability.
- MD simulations : Model interactions with P-glycoprotein (P-gp) efflux transporters to reduce substrate recognition.
- Case study : Ghrelin receptor inverse agonists (e.g., PF-5190457) with 2,7-diazaspiro[3.5]nonane cores showed favorable CNS exposure in rodent models (brain:plasma ratio = 0.8) .
Data Contradiction Analysis
Q. Why do in vitro microsomal models fail to detect certain metabolites observed in clinical studies?
- Analysis : Human liver microsomes primarily express cytochrome P450 enzymes, while cytosolic fractions contain AO/XO. For PF-5190457, hydroxylation by AO/XO generated PF-6870961, which was absent in microsomal incubations . Resolution : Use cytosol + microsome co-incubations or clinical plasma samples to identify all metabolites.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
